Tert-butyl 4-(methylamino)pentanoate;hydrochloride
Description
Tert-butyl 4-(methylamino)pentanoate;hydrochloride is a hydrochloride salt of a tert-butyl ester derivative featuring a methylamino substituent at the fourth position of the pentanoate backbone. Such compounds are typically utilized as intermediates in pharmaceutical synthesis due to their stability and ease of functionalization .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-8(11-5)6-7-9(12)13-10(2,3)4;/h8,11H,6-7H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMLDHTBYYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(methylamino)pentanoate;hydrochloride typically involves the reaction of tert-butyl 4-(methylamino)pentanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: tert-butyl 4-(methylamino)pentanoate.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Ensuring the purity of tert-butyl 4-(methylamino)pentanoate.
Reaction Setup: Using large reactors with precise control over temperature and mixing.
Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(methylamino)pentanoate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group will yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-(methylamino)pentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl ester group distinguishes this compound from methyl or benzyl esters. Key analogs include:
tert-butyl 4-amino-4-methylpentanoate hydrochloride (CAS 1354962-90-5)
- Structure: Branched tert-butyl ester with an amino group at the 4-position.
- Molecular Formula : C₁₀H₂₁ClN₂O₂ (Mol. Weight: 236.74 g/mol).
- Key Differences: Lack of methylamino substituent reduces steric hindrance and alters reactivity compared to the target compound.
Methyl 5-(methylamino)pentanoate hydrochloride (CAS 1253582-24-9)
- Structure: Methyl ester with a methylamino group at the 5-position.
- Molecular Formula : C₇H₁₅ClN₂O₂ (Mol. Weight: 194.66 g/mol).
- Industrial-grade synthesis (99% purity) suggests scalability for pharmaceutical intermediates .
tert-butyl 4,5-diamino-5-oxo-pentanoate;hydrochloride (CAS 1323411-16-0)
- Structure: Features dual amino groups and a ketone moiety.
- Molecular Formula : C₉H₁₉ClN₂O₃ (Mol. Weight: 238.71 g/mol).
- Key Differences: The additional amino and carbonyl groups introduce hydrogen-bonding capacity, which may enhance binding affinity in drug-target interactions but complicate synthesis .
Reactivity
- Tert-butyl vs. Methyl Esters : Tert-butyl esters exhibit higher hydrolytic stability due to steric protection of the ester bond, making them preferable for prolonged storage. Methyl esters, while more reactive, are prone to hydrolysis under acidic or basic conditions .
- Methylamino Substituent: The methylamino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) critical for peptide mimetics .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- Tert-butyl derivatives: Higher log P values due to the hydrophobic tert-butyl group (e.g., (S)-tert-butyl 2-amino-4-methylpentanoate hydrochloride in has a log S of -1.6, indicating moderate aqueous solubility) .
- Methyl derivatives: Lower molecular weight and increased polarity improve solubility (e.g., methyl 5-(methylamino)pentanoate hydrochloride’s industrial-grade purity suggests favorable solubility for formulation) .
Pharmacokinetics
- BBB Penetration: Tert-butyl derivatives like (S)-tert-butyl 2-amino-4-methylpentanoate hydrochloride show moderate blood-brain barrier (BBB) penetration (), whereas methyl esters may exhibit faster systemic clearance .
- Metabolic Stability : The tert-butyl group resists esterase-mediated hydrolysis, prolonging half-life compared to methyl esters .
Biological Activity
Tert-butyl 4-(methylamino)pentanoate;hydrochloride, also known by its chemical identifier C₁₀H₂₂ClNO₂, has garnered attention in various fields of biological and medicinal research due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pentanoate backbone with a methylamino substituent, contributing to its unique steric and electronic properties. The molecular weight is approximately 195.69 g/mol, and its structure can be represented as follows:
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. It has been shown to influence amino acid metabolism significantly.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially modulating levels of neurotransmitters and impacting signaling pathways in the nervous system.
Antimicrobial Activity
A study assessed the antimicrobial properties of several derivatives of amino acid esters, including this compound. Results indicated that modifications to the tert-butyl group enhanced antimicrobial activity against Gram-positive bacteria while maintaining moderate efficacy against Gram-negative strains.
| Compound Modification | Antimicrobial Efficacy |
|---|---|
| Original Compound | Moderate |
| Modified Compound A | Enhanced |
| Modified Compound B | Significant |
Cytotoxicity in Cancer Research
Research involving HeLa cells demonstrated that this compound induced apoptosis at higher concentrations. Flow cytometry analysis indicated that the compound caused cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.
- Concentration-Dependent Apoptosis :
- Low Concentration: Minimal effect
- Medium Concentration: Moderate apoptosis
- High Concentration: Significant apoptosis (confirming IC50 values)
Case Studies
-
Study on Antimicrobial Activity :
A comparative analysis highlighted the compound's effectiveness against various bacterial strains, particularly noting its enhanced activity against Staphylococcus aureus. -
Cytotoxicity Analysis :
A detailed study involving flow cytometry confirmed that higher concentrations of this compound led to increased apoptosis rates in cancer cells, indicating its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
